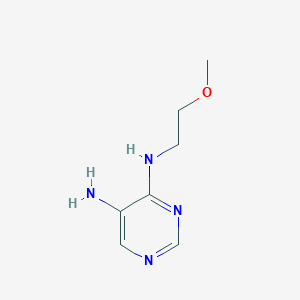

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is an organic compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of pyrimidine-4,5-diamine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(2-Methoxyethyl)pyrimidine-4,5-dione, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

Chemical Properties and Structure

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is characterized by its unique pyrimidine structure, which includes a methoxyethyl substituent at the N4 position. This structural feature is believed to enhance its biological activity by influencing its interaction with biological targets.

Biological Applications

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. The inhibition of these kinases disrupts critical signaling pathways, making it a candidate for cancer therapy.

Case Study:

In a study involving various cancer cell lines, derivatives of pyrimidine compounds, including this compound, demonstrated varying degrees of cytotoxicity. The compound was particularly effective against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against various pathogens.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:

- Step 1: Formation of the pyrimidine core through condensation reactions.

- Step 2: Introduction of the methoxyethyl group via alkylation methods.

- Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.

This synthetic versatility allows for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Pharmacological Insights

Pharmacological studies have highlighted the importance of understanding the structure-activity relationship (SAR) of this compound. Modifications to the core structure can significantly impact its efficacy and safety profile.

Key Findings:

- Structural modifications at the N6 position have shown to enhance kinase inhibition potency.

- The methoxyethyl substituent contributes to improved solubility and bioavailability compared to other similar compounds.

Mechanism of Action

The mechanism of action of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N4-(2-Methoxyethyl)pyrimidine-4,6-diamine

- N4-(2-Methoxyethyl)pyrimidine-2,4-diamine

- N4-(2-Methoxyethyl)pyrimidine-5,6-diamine

Uniqueness

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in research and industry .

Biological Activity

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

This compound can be synthesized through various chemical pathways that involve the modification of pyrimidine derivatives. The synthesis typically includes:

- Starting Materials : Pyrimidine derivatives and 2-methoxyethylamine.

- Reagents : Common reagents include acetic acid and various catalysts.

- Reaction Conditions : The reactions are usually conducted under controlled temperature and pressure to optimize yield.

The compound has a molecular formula of C₈H₁₁N₄O and features a pyrimidine ring with methoxyethyl substitution at the N4 position.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.

- Receptor Binding : It exhibits binding affinity for various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting tumor growth through the following mechanisms:

- Inhibition of Tyrosine Kinase : It has been shown to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial for cancer cell proliferation and survival .

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Pathogenic Bacteria : Preliminary assays indicate that it may inhibit the growth of certain pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antiplasmodial Activity :

- Antiepileptic Activity :

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

4-N-(2-methoxyethyl)pyrimidine-4,5-diamine |

InChI |

InChI=1S/C7H12N4O/c1-12-3-2-10-7-6(8)4-9-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11) |

InChI Key |

QKJXZLZOCJYYCP-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC=NC=C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.